molecular formula C18H25NO4 B1623255 N-Cbz-2-piperidinecarboxylic acid T-butyl ester CAS No. 71170-89-3

N-Cbz-2-piperidinecarboxylic acid T-butyl ester

Cat. No.: B1623255
CAS No.: 71170-89-3
M. Wt: 319.4 g/mol
InChI Key: SQJWZSZKXPYXAM-UHFFFAOYSA-N
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Description

N-Cbz-2-piperidinecarboxylic acid T-butyl ester is an organic compound with the chemical formula C18H25NO4. It is a white to pale yellow crystalline substance with a characteristic odor. This compound is often used in organic synthesis, particularly in the protection of amine groups during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Cbz-2-piperidinecarboxylic acid T-butyl ester can be synthesized through several methods. One common approach involves the reaction of 2-piperidinecarboxylic acid with benzyl chloroformate (Cbz-Cl) in the presence of a base, followed by esterification with tert-butyl alcohol. The reaction typically occurs under mild conditions, such as room temperature, and requires a suitable solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-Cbz-2-piperidinecarboxylic acid T-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of N-Cbz-2-piperidinecarboxylic acid, such as N-Cbz-2-piperidinecarboxylic acid methyl ester and N-Cbz-2-piperidinecarboxylic acid ethyl ester .

Scientific Research Applications

N-Cbz-2-piperidinecarboxylic acid T-butyl ester has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of N-Cbz-2-piperidinecarboxylic acid T-butyl ester primarily involves its role as a protecting group. The Cbz group stabilizes the amine, preventing unwanted reactions during synthesis. Upon completion of the desired reactions, the Cbz group can be removed through catalytic hydrogenation or other deprotection methods, yielding the free amine . This process involves the formation of an intermediate carbamate, which subsequently decomposes to release the amine and carbon dioxide .

Comparison with Similar Compounds

Similar Compounds

    N-Boc-2-piperidinecarboxylic acid T-butyl ester: Similar in structure but uses a Boc (tert-butoxycarbonyl) protecting group instead of Cbz.

    N-Fmoc-2-piperidinecarboxylic acid T-butyl ester: Uses an Fmoc (fluorenylmethyloxycarbonyl) protecting group.

    N-Alloc-2-piperidinecarboxylic acid T-butyl ester: Uses an Alloc (allyloxycarbonyl) protecting group.

Uniqueness

N-Cbz-2-piperidinecarboxylic acid T-butyl ester is unique due to its stability under a wide range of reaction conditions and its ease of removal through catalytic hydrogenation. This makes it particularly valuable in multi-step organic syntheses where selective protection and deprotection of amines are crucial .

Properties

IUPAC Name

1-O-benzyl 2-O-tert-butyl piperidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-18(2,3)23-16(20)15-11-7-8-12-19(15)17(21)22-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQJWZSZKXPYXAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCCCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60391608
Record name 1-Benzyl 2-tert-butyl piperidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71170-89-3
Record name 1-Benzyl 2-tert-butyl piperidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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